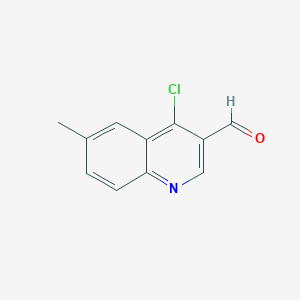

4-Chloro-6-methylquinoline-3-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in drug design and discovery. nih.govresearchgate.net Its derivatives are prevalent in nature as alkaloids and are the core structure in a multitude of synthetic compounds with a wide array of pharmacological activities. nih.gov

The quinoline nucleus is considered a "privileged scaffold" because its structure allows for diverse modifications, leading to compounds with a broad spectrum of biological effects. nih.govbohrium.com These activities include:

Antimalarial: Quinoline-based drugs like chloroquine (B1663885) and quinine (B1679958) have been historically crucial in the treatment of malaria. nih.gov

Anticancer: Compounds such as topotecan (B1662842) and camptothecin, which contain the quinoline core, are used in cancer chemotherapy. nih.govorientjchem.org

Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin, features this scaffold. nih.gov

Other Therapeutic Areas: Quinoline derivatives have also been investigated for their potential as anti-inflammatory, antiviral, antifungal, and anti-Alzheimer's agents. nih.govorientjchem.orgnih.gov

The versatility of the quinoline ring system allows it to interact with various biological targets, making it a focal point for medicinal chemists in the development of novel therapeutic agents. orientjchem.orgnih.gov

Overview of Halogenated Quinoline Derivatives in Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties and biological activity. ontosight.ai Halogenated quinolines are a prominent class of compounds in medicinal chemistry and organic synthesis. nih.gov

In research, these derivatives are significant for several reasons:

Enhanced Biological Activity: Halogenation can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes and reach its biological target. acs.org This modification has been explored to develop potent antibacterial agents capable of eradicating biofilms and novel anticancer agents. nih.govnih.gov

Synthetic Intermediates: A halogen, particularly chlorine, on the quinoline ring serves as an excellent leaving group. This makes halogenated quinolines valuable precursors for synthesizing a wide range of other derivatives through nucleophilic substitution or metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This synthetic flexibility allows for the construction of complex molecules with tailored properties. nih.gov

Positioning of 4-Chloro-6-methylquinoline-3-carbaldehyde within the Quinoline Landscape

This compound is a specific, functionalized member of the halogenated quinoline family. Its importance in the chemical landscape stems from its identity as a bifunctional synthetic intermediate. The strategic placement of its functional groups—a chloro group at position 4 and a carbaldehyde (formyl) group at position 3—provides two distinct and reactive sites for chemical modification.

A common and efficient method for the synthesis of such chloro-formyl-quinolines is the Vilsmeier-Haack reaction, which utilizes N-arylacetamides as starting materials. niscpr.res.inijsr.netresearchgate.net For the closely related 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), a Vilsmeier-Haack adduct is reacted with N-(4-tolyl)acetamide. iucr.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H8ClNO | iucr.org |

| Molecular Weight | 205.63 g/mol | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Appearance | Yellow Crystalline Solid |

The true value of this compound lies in its dual reactivity, which allows for selective and sequential reactions to build complex heterocyclic systems.

| Functional Group | Position | Typical Reactions | Reference |

|---|---|---|---|

| Carbaldehyde (Formyl) | 3 | Condensation (with amines, hydrazines), Wittig Reaction, Reduction to alcohol | nih.gov |

| Chlorine | 4 | Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling | nih.gov |

The aldehyde group readily participates in condensation reactions with nucleophiles like amines to form imines (Schiff bases) or can be converted to an alkene via the Wittig reaction. rsc.org The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing it to be displaced by various nucleophiles. This dual functionality makes the compound a powerful building block for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines, and other complex molecular scaffolds of interest in medicinal and materials science. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-10-9(4-7)11(12)8(6-14)5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNXHWTALQMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726512 | |

| Record name | 4-Chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920494-41-3 | |

| Record name | 4-Chloro-6-methyl-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920494-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Methylquinoline 3 Carbaldehyde and Its Analogues

Established Synthetic Pathways

The traditional and most widely employed methods for synthesizing 4-chloro-6-methylquinoline-3-carbaldehyde and its analogs involve the Vilsmeier-Haack reaction and one-pot cyclocondensation procedures. These pathways are valued for their reliability and the accessibility of starting materials.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction stands as a cornerstone for the synthesis of 2-chloro-3-formylquinolines, including the 6-methyl substituted variant. niscpr.res.in This versatile reaction allows for the formylation and cyclization of substituted acetanilides to yield the desired quinoline (B57606) core structure. niscpr.res.inchemijournal.com

The synthesis of this compound specifically begins with the acylation of p-toluidine (B81030) to form N-(4-tolyl)acetamide. researchgate.netiucr.org This substituted acetanilide (B955) then serves as the direct precursor for the subsequent Vilsmeier-Haack cyclization. The reaction involves treating the N-(4-tolyl)acetamide with the Vilsmeier reagent, which drives the formation of the quinoline ring system. iucr.org The presence of the methyl group at the 4-position of the starting acetanilide ultimately directs its position to the 6-position of the resulting quinoline. The reaction is generally carried out by adding phosphorus oxychloride (POCl3) to a solution of the acetanilide in dimethylformamide (DMF) at a low temperature, followed by heating to facilitate the cyclization. niscpr.res.in

The Vilsmeier reagent is the key electrophilic species in this synthetic transformation. wikipedia.org It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). rsc.orgthieme-connect.com The resulting reactive intermediate is a chloroiminium salt, specifically N,N-dimethylchloromethyleneammonium chloride when DMF and POCl3 are used. wikipedia.org This powerful electrophile attacks the electron-rich aromatic ring of the N-arylacetamide, initiating a cascade of reactions that includes cyclization and subsequent aromatization to form the quinoline ring. The use of POCl3 also serves to chlorinate the 2-position of the newly formed quinoline ring. The molar proportion of the Vilsmeier reagent can be optimized to maximize the yield of the final product. niscpr.res.in

Advanced and Green Synthetic Strategies for Quinoline-3-Carbaldehydes

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In the context of quinoline-3-carbaldehyde synthesis, microwave-assisted protocols have emerged as a prominent green alternative to conventional heating methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. researchgate.net This technique offers several advantages over traditional heating, including dramatically reduced reaction times, often from hours to minutes, and improved yields. researchgate.netjmpas.comnih.gov The application of microwave energy facilitates a more efficient and uniform heating of the reaction mixture, leading to faster reaction rates. researchgate.net For example, the conversion of acetanilides into 2-chloroquinoline-3-carbaldehydes using the Vilsmeier reagent can be completed in a few minutes under microwave irradiation. researchgate.net This rapid and efficient method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the formation of byproducts.

Catalyst-Free and Environmentally Benign Methods

While many synthetic routes rely on traditional catalysts, significant strides have been made toward developing more environmentally friendly procedures that minimize hazardous waste and energy consumption. These methods often involve solvent-free conditions or the use of water as a solvent.

One notable approach involves solvent-free, multi-component reactions. For instance, the synthesis of quinolinyl-thiazolidinones has been achieved through a reaction of substituted 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid under solvent-free conditions. nih.gov This method uses a catalytic amount of β-cyclodextrin-SO₃H, which is considered a more benign catalyst. nih.govrsc.org The optimal yields were obtained under these solvent-free conditions compared to using traditional organic solvents like methanol, toluene, or DMF. nih.govrsc.org

Another green chemistry approach utilizes water as a reaction medium. An efficient, one-pot, three-component synthesis of 2-amino-3-cyano-4-H-chromene derivatives has been developed using 2-chloroquinoline-3-carbaldehydes, malononitrile (B47326), and various naphthols in water, with morpholine (B109124) as a catalyst. researchgate.net This method avoids hazardous organic solvents, aligning with the principles of green chemistry. researchgate.net Additionally, the synthesis of certain Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) has been facilitated by natural surfactants like Acacia pods, offering a greener alternative to conventional catalysts and reaction media. nih.govrsc.org

Table 1: Examples of Environmentally Benign Reactions

| Product Class | Reactants | Catalyst/Medium | Key Features |

| Quinolinyl-thiazolidinones | 2-Chloro-3-formylquinolines, Anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H | Solvent-free conditions, improved yields nih.govrsc.org |

| 2-Amino-3-cyano-4-H-chromenes | 2-Chloroquinoline-3-carbaldehydes, Malononitrile, Naphthols | Morpholine / Water | Use of water as a green solvent researchgate.net |

| Schiff Bases | 2-Chloroquinoline-3-carbaldehyde, Phenyl hydrazine (B178648) | Acacia pods (natural surfactant) | Use of a natural, biodegradable surfactant nih.govrsc.org |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. 2-Chloroquinoline-3-carbaldehyde and its analogues are exceptionally versatile substrates for MCRs, enabling the rapid construction of complex molecular architectures. researchgate.net

The synthesis of the 2-chloroquinoline-3-carbaldehyde scaffold itself is often accomplished via the Vilsmeier-Haack reaction, which is a type of multi-component reaction involving chlorination, formylation, and cyclization of an N-phenylacetamide precursor with the Vilsmeier reagent (DMF/POCl₃). researchgate.net

Once formed, these aldehydes are used as key building blocks in subsequent MCRs.

Three-Component Reactions: A variety of three-component reactions have been reported. For example, functionalized tetrahydrodibenzo[b,g] nih.govijsr.netnaphthyridinone derivatives are synthesized from 2-chloroquinoline-3-carbaldehydes, a pyrazolone, and enaminones in ethanol (B145695), catalyzed by L-proline. researchgate.net Another example is the synthesis of benzo-imidazopyrimido[4,5-b]quinolone derivatives from the one-pot reaction of 2-chloroquinoline-3-carboxaldehydes, 2-aminobenzimidazole, and malononitrile. researchgate.net

Four-Component Reactions: The complexity of the molecules can be further increased using four-component reactions. Novel 1,4-dihydropyridine (B1200194) derivatives have been synthesized in a one-pot reaction involving 2-chloroquinoline-3-carbaldehyde, malononitrile or ethyl cyanoacetate, an amine, and a dialkylacetylenedicarboxylate. semanticscholar.org

These MCRs are prized for their high atom economy, procedural simplicity, and ability to generate diverse libraries of complex molecules from simple starting materials.

Table 2: Selected Multi-component Reactions (MCRs) Utilizing 2-Chloroquinoline-3-carbaldehydes

| No. of Components | Reactants | Catalyst | Product |

| 3 | 2-Chloroquinoline-3-carbaldehyde, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, Enaminone | L-proline | Tetrahydrodibenzo[b,g] nih.govijsr.netnaphthyridinone nih.govresearchgate.net |

| 3 | 2-Chloroquinoline-3-carbaldehyde, 6-Amino-pyrimidine-2,4(1H,3H)-dione, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine nih.gov |

| 3 | 2-Chloroquinoline-3-carbaldehyde, 2-Aminobenzimidazole, Malononitrile | K₂CO₃ | Benzoimidazo-quinazoline researchgate.net |

| 4 | 2-Chloroquinoline-3-carbaldehyde, Malononitrile, Amine, Dialkylacetylenedicarboxylate | Triethylamine (B128534) (TEA) | Quinoline-based 1,4-dihydropyridine semanticscholar.org |

Synthetic Modifications for Analogues and Key Precursors (e.g., 2-chloroquinoline-3-carbaldehyde)

The most fundamental and widely used method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. researchgate.netniscpr.res.in This reaction provides a direct route to the quinoline core through the cyclization of N-arylacetamides. niscpr.res.in For the synthesis of the title compound, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), the starting precursor is N-(4-tolyl)acetamide. iucr.orgnih.gov

The standard procedure involves the following steps:

Preparation of the Vilsmeier reagent in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.net

Reaction of the N-arylacetamide with the Vilsmeier reagent.

The reaction mixture is heated, typically for several hours, to facilitate the electrophilic substitution, cyclization, and dehydration cascade. iucr.orgnih.gov

The reaction is quenched by pouring it into ice water, which hydrolyzes the intermediate iminium salt to the final aldehyde product. iucr.orgnih.gov

The reaction is regioselective and generally provides good yields, especially when the N-arylacetamide contains electron-donating groups. researchgate.netniscpr.res.in Various analogues can be synthesized by simply changing the substituent on the starting N-arylacetamide. ijsr.net

Table 3: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde Analogues

| Starting Precursor (N-Arylacetamide) | Product (Substituent at C6) | Reference |

| N-Phenylacetamide | H | researchgate.net |

| N-(4-tolyl)acetamide | 6-Methyl | iucr.orgnih.gov |

| N-(4-methoxyphenyl)acetamide | 6-Methoxy | ijsr.net |

| N-(4-chlorophenyl)acetamide | 6-Chloro | ijsr.net |

| N-(4-hydroxyphenyl)acetamide | 6-Hydroxy | ijsr.net |

This foundational Vilsmeier-Haack synthesis is a robust and versatile method that underpins much of the chemistry built upon the 2-chloroquinoline-3-carbaldehyde framework. ijsr.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Methylquinoline 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Analysis

While a publicly available, peer-reviewed experimental spectrum for 4-Chloro-6-methylquinoline-3-carbaldehyde is not extensively documented, the expected chemical shifts can be predicted based on the analysis of structurally similar quinoline (B57606) derivatives.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the quinoline ring system, and the methyl group protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.5 ppm. The protons on the heterocyclic and benzene (B151609) rings of the quinoline core would resonate in the aromatic region (δ 7.5-9.0 ppm). The methyl group (CH₃) protons at the 6-position would appear as a singlet in the upfield region, likely around δ 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around δ 190-195 ppm. The aromatic and heterocyclic carbons would generate a series of signals between δ 120 and 150 ppm. The methyl carbon would produce a characteristic signal in the upfield region, typically around δ 20-25 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts

| Expected ¹H NMR Data | Expected ¹³C NMR Data | ||

|---|---|---|---|

| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 10.0 - 10.5 | Aldehyde (-CHO) | 190 - 195 |

| Aromatic (Ar-H) | 7.5 - 9.0 | Aromatic/Heterocyclic (Ar-C) | 120 - 150 |

| Methyl (-CH₃) | ~2.5 | Methyl (-CH₃) | 20 - 25 |

Conformational Studies via NMR (e.g., E/Z Isomers, Syn/Anti Conformers)

Detailed experimental conformational studies for this compound using techniques like Nuclear Overhauser Effect (NOE) spectroscopy are not widely reported. However, conformational analysis can be discussed based on its structural features. The primary source of conformational isomerism in this molecule is the rotation about the single bond connecting the aldehyde group to the quinoline ring (C3-CHO).

This rotation can lead to two principal planar conformers: syn and anti.

In the syn conformer , the aldehyde oxygen atom is directed toward the nitrogen atom (N1) of the quinoline ring.

In the anti conformer , the aldehyde oxygen is pointed away from the ring's nitrogen atom.

Studies on the related compound 3-quinolinecarboxaldehyde (B83401) have shown that it can exist as both syn and anti conformers. researchgate.net The relative stability and population of these conformers for this compound in solution would depend on the balance of steric and electronic effects, which could be investigated using advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the quinoline ring (1450-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2820 - 2850 and 2720 - 2750 |

| Aldehyde C=O | Stretching | 1680 - 1710 |

| Aromatic C=C / C=N | Ring Stretching | 1450 - 1600 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₁₁H₈ClNO) is 205.02943 Da.

Predicted mass spectrometry data indicates several possible adducts that could be observed in an experimental analysis. uni.lu

Predicted Mass Spectrometry Data

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₈ClNO]⁺ | 205.02888 |

| [M+H]⁺ | [C₁₁H₉ClNO]⁺ | 206.03671 |

| [M+Na]⁺ | [C₁₁H₈ClNNaO]⁺ | 228.01865 |

| [M+K]⁺ | [C₁₁H₈ClKNO]⁺ | 243.99259 |

| [M-H]⁻ | [C₁₁H₇ClNO]⁻ | 204.02215 |

X-ray Crystallography and Solid-State Structural Elucidation

As of now, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Therefore, a definitive experimental elucidation of its solid-state conformation, precise bond lengths, and bond angles is not possible.

Analysis of Molecular Geometry and Planarity

Without experimental crystallographic data, the precise molecular geometry cannot be detailed. However, based on the known structures of other quinoline derivatives, the fused bicyclic quinoline ring system of this compound is expected to be largely planar. researchgate.net The substituents—the chloro atom, the methyl group, and the carbaldehyde group—would lie close to this plane. The formyl group might be slightly twisted out of the plane of the quinoline ring system, as has been observed in the crystal structure of the isomeric 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043). researchgate.netiucr.org A definitive analysis of planarity and the specific torsion angles would require successful single-crystal X-ray diffraction analysis.

Intermolecular Interactions in Crystal Structures

The crystal structure of quinoline derivatives is often stabilized by a combination of weak intermolecular forces, including hydrogen bonds and π–π stacking interactions. In the case of the isomer 2-chloro-6-methylquinoline-3-carbaldehyde, single-crystal X-ray diffraction studies have elucidated the specific interactions that dictate its supramolecular assembly.

Molecular Geometry: The quinolinyl fused-ring of 2-chloro-6-methylquinoline-3-carbaldehyde is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. researchgate.netnih.gov The formyl (-CHO) group, however, is slightly bent out of this plane, indicated by a C—C—C—O torsion angle of 13.5 (4)°. researchgate.netnih.gov This slight deviation from planarity is a common feature in substituted quinoline systems.

Additionally, weak hydrogen bonds, such as C—H···N and C—H···O, play a role in forming the extended crystal lattice. researchgate.net For instance, in a related compound, pairs of C—H···N hydrogen bonds link molecules into centrosymmetric dimers. researchgate.net These primary interactions, combined with π–π stacking, create a stable, three-dimensional architecture.

The crystallographic data for the representative isomer, 2-chloro-6-methylquinoline-3-carbaldehyde, is detailed in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₈ClNO |

| Formula Weight (Mᵣ) | 205.63 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 5.944 (1) |

| b (Å) | 3.9210 (19) |

| c (Å) | 20.390 (2) |

| β (°) | 101.377 (15) |

| Volume (V) (ų) | 465.9 (2) |

| Z | 2 |

| Temperature (K) | 290 |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Methylquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality (-CHO)

The aldehyde group (-CHO) is an electrophilic center that readily engages in numerous reactions, including condensations, reductions, and nucleophilic additions.

Condensation reactions are a cornerstone of the derivatization of 4-Chloro-6-methylquinoline-3-carbaldehyde, providing pathways to a variety of important chemical structures.

The aldehyde functionality readily undergoes condensation with primary amines and hydrazines to yield imines, commonly known as Schiff bases, and hydrazones, respectively. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). jmchemsci.com

These Schiff base and hydrazone derivatives are not merely stable final products; they often serve as crucial intermediates for the synthesis of elaborate, fused heterocyclic systems. For instance, the reaction of this compound with various hydrazine (B178648) derivatives can initiate a sequence leading to the formation of pyrazolo[4,3-c]quinoline scaffolds. Research has demonstrated the synthesis of a series of Schiff bases by reacting 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with compounds like 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide, which were then screened for antimicrobial properties. researchgate.net Similarly, condensation with phenylhydrazine (B124118) is a documented route to produce the corresponding phenylhydrazone Schiff base. rsc.orgnih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Amine/Hydrazine Reactant | Product Type | Significance/Application | References |

| Substituted Anilines | N-(substituted-phenyl)methanimine | Synthesis of Schiff base derivatives | nih.gov |

| Hydrazine Hydrate (B1144303) | 2-Chloro-3-(hydrazonomethyl)quinoline | Intermediate for further condensation | rsc.orgnih.gov |

| Phenylhydrazine | Phenylhydrazone derivative | Intermediate for cyclization reactions | rsc.orgnih.gov |

| Various Primary Amines | Imine (Schiff Base) | Synthesis of biologically active compounds | researchgate.netekb.eg |

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation that occurs between an aldehyde (typically aromatic and lacking α-hydrogens) and a ketone in the presence of a catalyst, usually a base like sodium hydroxide (B78521). wikipedia.orgscispace.com This reaction results in the formation of α,β-unsaturated ketones, known as chalcones. scispace.com

This compound can effectively participate as the aldehyde component in this reaction. For example, its condensation with various acetophenones in an ethanolic solution of sodium hydroxide yields the corresponding chalcone (B49325) derivatives (e.g., 1-(aryl)-3-(4-chloro-6-methylquinolin-3-yl)prop-2-en-1-ones). rsc.orgnih.gov These chalcones are valuable synthetic intermediates, notably used in the subsequent synthesis of quinolinyl-pyrazolyl-pyridines and other complex heterocyclic structures. rsc.orgnih.gov The reaction's utility has been explored under various conditions, including solvent-free approaches, highlighting its efficiency in C-C bond formation. scispace.comrsc.org

Table 2: Claisen-Schmidt Condensation of 2-Chloroquinoline-3-carbaldehyde Analogues

| Ketone Reactant | Catalyst | Product Type | Subsequent Use | References |

| Acetophenones | Sodium Hydroxide in Ethanol (B145695) | Phenylpropenones (Chalcones) | Synthesis of pyrazolyl-pyridines | rsc.orgnih.gov |

| Aromatic Ketones | Sodium Hydroxide | α,β-Unsaturated Ketones | Scaffolds for bioactive molecules | scispace.comresearchgate.net |

| Cyclic/Aromatic Ketones | Heterogeneous Catalysts | Chalcones | Green chemistry applications | scispace.com |

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming (4-Chloro-6-methylquinolin-3-yl)methanol. smolecule.com This transformation is a fundamental reaction that converts the electrophilic carbonyl group into a hydroxyl group.

A common and efficient method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent such as ethanol. nih.gov For instance, studies on related 4,6,8-triarylquinoline-3-carbaldehydes have shown that refluxing with NaBH₄ in ethanol leads to the successful formation of the corresponding quinoline-3-methanol derivatives. nih.gov This reduction is a key step in synthetic pathways that require the introduction of a hydroxymethyl group onto the quinoline (B57606) scaffold. semanticscholar.org

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic site, prime for attack by nucleophiles. libretexts.org This nucleophilic addition is the initial mechanistic step in many of the aldehyde's reactions, including the formation of Schiff bases and hemiacetals. jmchemsci.comlibretexts.org

The reaction can be promoted by either a base or an acid. In a basic medium, a more reactive, anionic nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker, neutral nucleophiles. libretexts.org Examples of nucleophiles that can add to the aldehyde include cyanide ions (to form cyanohydrins), alcohols (to form hemiacetals), and amines. libretexts.org Research has explored the nucleophilic addition of 4-fluoroaniline (B128567) to related quinoline-3-carbaldehydes, leading to aminomethylene derivatives. nih.gov This reactivity is also harnessed in multicomponent reactions where the initial step is the nucleophilic attack of an isocyanide or another species on the formyl group. rsc.org

Condensation Reactions

Reactions Involving the Chlorine Atom (-Cl)

The chlorine atom at the C4 position of the quinoline ring is a key site for derivatization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates this position, making the chlorine a good leaving group that can be displaced by a wide array of nucleophiles. The presence of the electron-withdrawing aldehyde group further enhances this reactivity. nih.gov

This susceptibility to substitution is fundamental to the synthesis of a vast number of 4-substituted quinoline derivatives. The chloro group can be readily replaced by nitrogen, oxygen, and sulfur-based nucleophiles. This reaction is often employed in tandem with reactions at the aldehyde group to construct fused heterocyclic systems. A common strategy involves an initial condensation at the aldehyde, followed by an intramolecular cyclization where a nucleophile displaces the C4-chlorine to close a new ring. Furthermore, the C4-Cl bond is also reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds at this position. nih.gov

Table 3: Reactivity of the C4-Chlorine Atom

| Reaction Type | Reagent/Catalyst | Product Type | Significance | References |

| Nucleophilic Aromatic Substitution (SNAr) | N, O, S-based Nucleophiles | 4-Substituted quinolines | High versatility in derivatization | |

| Intramolecular SNAr | Internal Nucleophile (post-condensation) | Fused heterocyclic systems (e.g., pyrazolo[4,3-c]quinolines) | Synthesis of complex scaffolds | |

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | 4-Arylquinolines | C-C bond formation | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. pressbooks.pub The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, followed by the elimination of the chloride leaving group to restore aromaticity. pressbooks.pubyoutube.com This pathway is a cornerstone for introducing a variety of nitrogen and sulfur-based functional groups at the 4-position. semanticscholar.org

The displacement of the C-4 chlorine by amine nucleophiles is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov Analogous reactions on various chloroquinolines and other chloro-substituted heterocycles demonstrate the feasibility and general conditions for these transformations. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) proceeds in the presence of potassium carbonate in ethanol to furnish the corresponding 2-thiomorpholino-quinoline-3-carbaldehyde. Similarly, reactions on 2,4-dichloroquinazoline (B46505) precursors with a range of primary and secondary amines, including aliphatic and benzylic amines, consistently show regioselective substitution at the 4-position. nih.gov These reactions are typically carried out in a suitable solvent such as ethanol, THF, or dioxane, often with the addition of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl generated. nih.govmdpi.com

Table 1: Examples of SNAr Reactions with Amine Nucleophiles on Analogous Heterocycles

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | K₂CO₃ | Ethanol | 2-Thiomorpholino-quinoline-3-carbaldehyde |

| 2,4-Dichloroquinazoline | Aliphatic Amines | Et₃N | THF | 2-Chloro-4-aminoquinazoline derivatives nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine | Ethanol | 2-Amino-4-chloro-6-aminopyrimidine-5-carbaldehyde derivatives mdpi.com |

The chlorine atom at the C-4 position can also be readily displaced by sulfur-based nucleophiles to create sulfur-containing quinoline derivatives. mdpi.com These compounds are of interest due to their diverse biological activities and role as synthetic intermediates. nih.gov A common strategy involves the reaction with thiourea (B124793), which can lead to the formation of a thione (or its tautomeric thiol form) upon substitution and subsequent hydrolysis. For example, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea in boiling ethanol can selectively replace the C-2 chlorine to yield 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com Increasing the molar ratio of thiourea and using a higher boiling solvent like DMF can facilitate the substitution of both chlorine atoms, leading to 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com This indicates that the C-4 chloro group of this compound is a viable site for introducing a sulfanyl (B85325) group. Other sulfur nucleophiles, such as thiophenols, can also be employed to synthesize 4-arylthioquinoline derivatives. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura on analogous halogenated quinoline-3-carbaldehydes)

Metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. nih.govmdpi.comresearchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly effective. yonedalabs.com

The C4-Cl bond in chloroquinolines is highly activated towards such coupling reactions. nih.gov Research on 6,8-dibromo-4-chloroquinoline-3-carbaldehyde demonstrated that the Suzuki-Miyaura coupling with an excess of arylboronic acid resulted in the substitution of all three halogen atoms, including the chlorine at the C-4 position, to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This highlights the reactivity of the C-4 chloro group, which is enhanced by the β-chloro-vinylcarbonyl nature of the system. nih.gov Other studies have also shown successful Suzuki-Miyaura coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids to produce 4-aryl-8-tosyloxyquinolines. researchgate.net These examples strongly suggest that this compound can be effectively functionalized using Suzuki-Miyaura and other palladium-catalyzed reactions (e.g., Heck, Sonogashira, Negishi) to introduce a wide array of substituents at the 4-position. nih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling on Analogous Halogenated Quinolines

| Halogenated Quinoline | Coupling Partner | Catalyst System | Product Type |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehyde nih.gov |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-8-tosyloxyquinoline researchgate.net |

| 4-Chloro quinoline derivatives | Various boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Arylated quinolines researchgate.netsphinxsai.com |

Reactions Involving Both Functional Groups and the Quinoline Ring System

The presence of both an aldehyde and a chloro group on the quinoline scaffold allows for sequential or one-pot reactions that construct complex, fused heterocyclic systems. These transformations often begin with a reaction at the more accessible aldehyde group, followed by an intramolecular cyclization involving the chloro group or the quinoline ring itself.

Cycloaddition reactions provide a powerful route to novel ring systems. In a strategy analogous to that reported for 2-chloroquinoline-3-carbaldehydes, this compound can be converted into azetidin-2-one (B1220530) (β-lactam) derivatives. rsc.org This process involves a two-step sequence: first, the condensation of the aldehyde group with an amine, such as phenylhydrazine, to form a Schiff base. rsc.org The resulting imine can then undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding 3-chloro-4-(quinolin-3-yl)azetidin-2-one. rsc.org

Furthermore, quinolinyl-furan derivatives can be synthesized via one-pot multicomponent reactions. rsc.org The reaction of a 2-chloroquinoline-3-carbaldehyde with dialkyl but-2-ynedioates and an isocyanide proceeds through a sequence of nucleophilic attacks, initiated by the isocyanide, that involves the aldehyde group to ultimately form highly substituted quinolinyl-furan-3,4-dicarboxylates. rsc.org

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline system, are valuable for synthesizing polycyclic heteroaromatics. rsc.org The aldehyde and chloro functionalities of this compound serve as ideal handles for such transformations.

Annulation Reactions to Form Fused Heterocyclic Systems

Pyrazoloquinolines

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines is a well-established transformation. This is typically achieved through the reaction with hydrazine hydrate or its derivatives. The initial step involves the condensation of the hydrazine with the carbaldehyde group to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic displacement of the C4-chloro group leads to the formation of the pyrazole (B372694) ring fused to the quinoline core.

For instance, the condensation of 2-chloro-3-formylquinolines with p-methylphenylhydrazine hydrochloride in the presence of a base like triethylamine in ethanol has been utilized to produce the corresponding p-methylphenylpyrazolo[3,4-b]quinolines. ijartet.com While this specific example does not use the 6-methyl substituted quinoline, the methodology is directly applicable. The reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine first forms a Schiff base, which then undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.govrsc.org A similar strategy can be envisioned for this compound.

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-3-formylquinoline derivatives | p-Methylphenylhydrazine hydrochloride | p-Methylphenylpyrazolo[3,4-b]quinolines | ijartet.com |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.govrsc.org |

Pyrroloquinolines

The synthesis of pyrrolo[3,4-b]quinolinones can be achieved from 2-chloroquinoline-3-carbaldehydes. One reported method involves heating the quinoline derivative with formamide (B127407) and formic acid in ethanol. The reaction is proposed to proceed through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl to afford the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This approach provides a direct route to the pyrroloquinoline system, although specific examples utilizing the 6-methyl substituted analog are not extensively detailed in the readily available literature.

| Starting Material | Reagents | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

Thienoquinoline Derivatives (on analogous quinoline-3-carbaldehydes)

The synthesis of thieno[3,2-c]quinolines can be accomplished from appropriately substituted quinoline precursors. Although specific examples starting from this compound are not prevalent in the reviewed literature, the synthesis from analogous compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been reported. tandfonline.comingentaconnect.com The general approach for the synthesis of thienoquinolines often involves the reaction of a halo-formyl quinoline with a sulfur-containing reagent. For instance, the reaction of 2-chloro-3-formyl quinoline with methyl thioglycolate in the presence of a base like DBU can lead to the formation of thieno[2,3-b]quinoline derivatives. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Not specified | Thieno[3,2-c]quinoline derivatives | tandfonline.comingentaconnect.com |

| 2-Chloro-3-formyl quinoline | Methyl thioglycolate | Thieno[2,3-b]quinoline derivatives | researchgate.net |

Pyranoquinoline Derivatives

The construction of the pyrano[3,2-c]quinoline skeleton from this compound can be achieved through reactions with active methylene (B1212753) compounds. For example, Vilsmeier–Haack formylation of 3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one yields a 6-methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.net While this is not a direct synthesis from this compound, it demonstrates the formation of a pyranoquinoline system with a 6-methyl substituent. The reaction of 2-chloro-3-formylquinolines with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst like L-proline can also lead to the formation of fused pyrano systems. nih.gov

| Starting Material Component | Reagent(s) | Product Type | Reference |

| 3-Acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one | Vilsmeier–Haack formylation | 6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde | researchgate.net |

| 2-Chloro-3-formylquinolines | 4-Hydroxy-6-methyl-2H-pyran-2-one | Fused pyrano systems | nih.gov |

Hydrazinolysis and Subsequent Transformations

Hydrazinolysis of this compound involves the nucleophilic displacement of the chloro group at the C4 position by hydrazine hydrate. This reaction yields 4-hydrazinyl-6-methylquinoline-3-carbaldehyde, a versatile intermediate for further synthetic transformations. The presence of both a hydrazinyl and a carbaldehyde group allows for a range of subsequent cyclization reactions to form various fused heterocyclic systems. For example, condensation of the aldehyde group with another nucleophile, followed by cyclization involving the hydrazinyl moiety, can lead to the formation of polycyclic aromatic compounds. The reaction between 4-chloroquinoline (B167314) derivatives and hydrazine hydrate is a known transformation. rsc.org

Alkylation Reactions

Alkylation of 4-chloro-6-methylquinolin-2(1H)-one, a related compound, has been shown to occur selectively at the nitrogen atom of the quinoline ring. tsijournals.com This suggests that N-alkylation of this compound is a feasible transformation. Such reactions would likely proceed under basic conditions to deprotonate the quinoline nitrogen, followed by reaction with an alkylating agent. This would introduce an alkyl group at the N1 position, providing a route to a variety of N-substituted quinoline derivatives. The presence of the methyl group at the 6-position is noted to have a greater activating mesomeric effect on the nitrogen at position-1 compared to a methyl group at other positions, potentially facilitating this reaction. tsijournals.com

| Compound | Reaction | Product | Reference |

| 4-Chloro-6-methylquinolin-2(1H)-one | Alkylation | N-alkylated-4-chloro-6-methylquinolin-2(1H)-one | tsijournals.com |

Synthesis of N-Acylhydrazones

The synthesis of N-acylhydrazones from this compound represents a key derivatization strategy, leveraging the reactivity of the aldehyde functional group. N-acylhydrazones are a class of compounds characterized by the R-CH=N-NH-C(=O)-R' structure and are typically formed through the condensation reaction between an aldehyde and an acylhydrazide. This reaction is a versatile and straightforward method for introducing structural diversity to the quinoline core.

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the acylhydrazide onto the electrophilic carbonyl carbon of the this compound. This is typically followed by the elimination of a water molecule, often catalyzed by the presence of a small amount of acid, to yield the final N-acylhydrazone product. The reaction conditions are generally mild, and the products can often be isolated in high purity and yield.

While specific literature detailing the synthesis of N-acylhydrazones directly from this compound is not extensively available, the reactivity of the isomeric 2-chloroquinoline-3-carbaldehydes is well-documented and serves as a strong precedent for this transformation. For instance, studies on 2-chloroquinoline-3-carbaldehyde demonstrate its successful condensation with a variety of substituted hydrazides. scielo.br

A reported "green" synthesis method involves the reaction of 2-chloroquinoline-3-carboxaldehyde with various hydrazides in Polyethylene Glycol (PEG) 400 as a recyclable solvent at room temperature. scielo.br This approach highlights the operational simplicity and environmental advantages of such condensation reactions. The reaction proceeds efficiently without the need for harsh catalysts or high temperatures, yielding the desired N-(quinoline-3-ylmethylene)benzohydrazide derivatives. scielo.br

The reaction can be generalized as follows:

Scheme 1: General reaction for the synthesis of N-acylhydrazones from a chloro-methylquinoline-3-carbaldehyde and a substituted benzohydrazide.

| Hydrazide Reactant (2) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzohydrazide | 15 | 94 | scielo.br |

| 4-Methylbenzohydrazide | 20 | 92 | scielo.br |

| 4-Methoxybenzohydrazide | 25 | 95 | scielo.br |

| 4-Chlorobenzohydrazide | 15 | 90 | scielo.br |

| 4-Nitrobenzohydrazide | 30 | 88 | scielo.br |

| 4-Hydroxybenzohydrazide | 20 | 92 | scielo.br |

This derivatization strategy is significant as it allows for the facile introduction of a wide array of substituents onto the quinoline scaffold, enabling the systematic exploration of structure-activity relationships for various applications.

Computational and Theoretical Investigations of 4 Chloro 6 Methylquinoline 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for analyzing the reaction mechanisms and electronic characteristics of organic molecules. nih.govrsc.org These methods allow for the estimation of chemical reaction pathways, transition state energies, and molecular geometries, providing a predictive framework that can guide experimental investigations. nih.govrsc.org

Density Functional Theory (DFT) is a highly effective and widely used computational method for determining the electronic structure of molecules. nih.gov It is employed to calculate molecular geometries, analyze kinetic and thermodynamic stability, and evaluate optical and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT methods have been successfully applied to understand their structure and reactivity.

Commonly used functionals for studying quinoline systems include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is frequently chosen for geometry optimization and electronic property calculations of quinoline derivatives due to its balance of accuracy and computational cost. dergi-fytronix.comdergipark.org.tr Studies on analogous compounds like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have utilized the B3LYP functional to identify stable conformers and analyze orbital interactions. dergi-fytronix.com

TD-DFT (Time-Dependent Density Functional Theory): This extension of DFT is used to investigate excited states and predict electronic absorption spectra (UV-Vis). rsc.orgrsc.org For quinoline derivatives, TD-DFT calculations, often paired with the B3LYP functional, provide comprehensive data on theoretical UV-Vis absorption profiles, helping to understand the molecule's photophysical characteristics. nih.govrsc.orgdergipark.org.tr

M06-2X: This high-nonlocality functional is well-suited for studies involving thermochemistry, kinetics, and non-covalent interactions. For tautomerization studies in related quinoline systems, M06-2X has demonstrated accuracy in predicting the stability of different forms. nih.gov

CAM-B3LYP: This long-range corrected functional is particularly useful for calculating electronic absorption and emission spectra, as demonstrated in studies of other quinoline-based materials. bohrium.comresearchgate.net

MP2 (Møller-Plesset perturbation theory of the second order): While more computationally intensive than DFT, MP2 is sometimes used alongside DFT to provide corroborating evidence for structural and spectroscopic data, as seen in photochemical studies of related quinolinyl compounds. researchgate.net

These computational methods are integral to building a comprehensive theoretical model of 4-Chloro-6-methylquinoline-3-carbaldehyde.

The choice of a basis set is critical for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like quinoline derivatives, Pople-style basis sets are commonly employed.

6-31G(d,p) and 6-311++G(d,p): These split-valence basis sets are frequently used in DFT studies of quinolines. dergi-fytronix.comdergipark.org.tr The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding. The ++ in 6-311++G(d,p) signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions and for accurately calculating properties like electron affinity and proton affinity. dergi-fytronix.com

Optimization: The typical strategy involves a geometry optimization of the molecule to find its minimum energy structure on the potential energy surface. For molecules with rotational freedom, such as the aldehyde group in this compound, a conformational scan is often performed. For the analogous 2-chloro-7-methylquinoline-3-carbaldehyde, scanning the dihedral angle of the aldehyde group revealed two stable conformers (cis and trans), which were then fully optimized using the B3LYP/6-311++G(d,p) level of theory. dergi-fytronix.comdergipark.org.tr The optimized geometry is then confirmed to be a true minimum by performing a vibrational frequency calculation, ensuring no imaginary frequencies are present. dergipark.org.tr

| Methodology | Purpose | Typical Application in Quinoline Studies |

| DFT Functionals | ||

| B3LYP | Geometry Optimization, Electronic Properties | Calculating stable conformers and orbital energies. dergi-fytronix.com |

| TD-DFT | Excited States, UV-Vis Spectra | Predicting electronic absorption wavelengths. dergipark.org.tr |

| M06-2X | Thermochemistry, Kinetics | Analyzing tautomer stability and reaction barriers. nih.gov |

| CAM-B3LYP | Long-Range Interactions, Spectra | Calculating absorption and emission spectra. bohrium.com |

| Basis Sets | ||

| 6-31G(d,p) | Standard for Organic Molecules | Initial geometry optimizations and frequency calculations. wolfram.com |

| 6-311++G(d,p) | High Accuracy Calculations | Final energy calculations, NBO, and MEP analysis. dergi-fytronix.comdergipark.org.tr |

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most capable of donating electrons (nucleophilicity), while the LUMO is the most capable of accepting electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is needed to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com

In studies of similar compounds like 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75 eV for the more stable conformer. dergipark.org.tr For 6-chloroquinoline (B1265530), the gap was found to be 4.79 eV. dergipark.org.tr These calculations indicate that such molecules are reactive. dergipark.org.trdergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO is likely distributed across the entire molecule, including the electron-withdrawing aldehyde and chloro substituents. dergipark.org.tr This distribution facilitates intramolecular charge transfer, which is a key feature of its electronic structure.

| Orbital | Energy (eV) (Typical) | Significance | Electron Density Localization (Predicted) |

| HOMO | ~ -6.5 to -7.0 | Electron-donating capacity | Primarily on the quinoline ring system |

| LUMO | ~ -2.5 to -3.0 | Electron-accepting capacity | Delocalized across the entire molecule, including C=O and C-Cl bonds |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 | Chemical reactivity, kinetic stability | - |

Note: Energy values are illustrative, based on calculations for analogous quinoline derivatives. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. numberanalytics.comresearchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (high electron density, susceptible to electrophilic attack), while blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For quinoline derivatives, MEP analysis typically reveals that the most negative potential is located around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group. dergi-fytronix.comresearchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net Regions of positive potential are generally found around the hydrogen atoms. researchgate.net The MEP map for this compound would highlight these specific reactive sites, providing a visual guide to its chemical behavior. numberanalytics.com

The distribution of atomic charges throughout a molecule influences its dipole moment, polarizability, and other electronic properties. Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, intramolecular charge transfer, and orbital interactions. dergi-fytronix.com

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound and its analogues, theoretical calculations, particularly those using Density Functional Theory (DFT), have been employed to predict vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. These predictions are crucial for understanding the molecule's structure, bonding, and electronic behavior.

Theoretical Vibrational Frequencies (FT-IR)

Theoretical calculations of vibrational spectra are instrumental in assigning the various vibrational modes observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to compute the harmonic vibrational frequencies of quinoline derivatives. nih.govdergipark.org.tr These calculations, however, are typically performed on molecules in the gaseous state, which can lead to deviations from experimental spectra recorded in the solid state. nih.gov To improve the correlation between theoretical and experimental values, calculated frequencies are often scaled using specific scaling factors. nih.govdergipark.org.tr

For instance, in a study on the related compound 2-chloroquinoline-3-carboxaldehyde, theoretical vibrational frequencies were calculated using the B3LYP/6–311++G(d,p) level of theory. nih.gov The assignments of these frequencies are made based on the Potential Energy Distribution (PED). Similar computational studies on 6-methylquinoline (B44275) have also been performed to assign its 54 normal modes of vibration. For 6-chloroquinoline, theoretical calculations have helped identify the C-Cl stretching modes, which are influenced by the electronegative nitrogen atom. dergipark.org.tr

Below is a representative table illustrating the kind of data obtained from such theoretical studies on a similar compound, 2-chloroquinoline-3-carboxaldehyde. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|

| C-H stretching | 3050 - 3100 |

| C=O stretching | ~1700 |

| C=C stretching (aromatic) | 1550 - 1650 |

| C-H in-plane bending | 1000 - 1300 |

| C-Cl stretching | 500 - 760 |

| C-H out-of-plane bending | 750 - 1000 |

Note: Data is illustrative and based on studies of analogous compounds.

Theoretical NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. dergipark.org.tr Theoretical calculations can help assign complex spectra and understand how the electronic environment of each nucleus is affected by substituents.

For derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), experimental ¹H NMR spectra show a characteristic singlet for the aldehyde proton (CHO) around δ 10.3 ppm. researchgate.net Computational models can be used to predict these shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. modgraph.co.uk Models like the CHARGE7 program analyze substituent chemical shifts (SCS) by considering factors such as electric field effects, magnetic anisotropy, and steric effects of functional groups like the carbonyl group. modgraph.co.uk In a study on 6-chloroquinoline, theoretical chemical shifts were calculated and compared with experimental data, demonstrating a good correlation. dergipark.org.tr

Table 2: Illustrative Theoretical vs. Experimental Chemical Shifts (ppm) for Quinoline Derivatives

| Atom | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aldehyde H | ~9.5-10.5 | ~10.3 | - | - |

| Aromatic H | ~7.0-8.8 | ~7.2-8.6 | - | - |

| Methyl H | ~2.5-2.8 | ~2.7 | - | - |

| Aldehyde C | - | - | ~190 | ~189 |

| Aromatic C | - | - | ~120-150 | ~121-153 |

| Methyl C | - | - | ~20-22 | ~21 |

Note: Values are approximate and compiled from data on analogous and derivative compounds for illustrative purposes. researchgate.net

Electronic Absorption (UV-Vis) Spectra and Excited State Investigations

Time-dependent density functional theory (TD-DFT) is a primary computational method for investigating the electronic transitions and excited states of molecules, allowing for the prediction of UV-Vis absorption spectra. dergipark.org.tr These calculations provide insights into the nature of the electronic transitions, such as π–π* or n–π* transitions, and help explain the observed absorption maxima (λ_max).

For quinoline derivatives, the π–π* transitions of the conjugated ring system are typically observed in the UV region. mdpi.comresearchgate.net In studies of 4,6,8-triarylquinoline-3-carbaldehydes, the absorption bands around 275-282 nm were attributed to these π–π* transitions within the quinoline framework. mdpi.comresearchgate.net Computational studies on 6-chloroquinoline have similarly been used to predict its electronic absorption spectrum and analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity. dergipark.org.tr The investigation of excited states is crucial for understanding the photophysical properties of these molecules, including phenomena like intramolecular charge transfer. nih.gov

Table 3: Predicted Electronic Transitions for Quinoline Derivatives

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~320-350 | > 0.1 | HOMO → LUMO (π–π*) |

| S₀ → S₂ | ~270-290 | > 0.1 | HOMO-1 → LUMO (π–π*) |

Note: This table is a generalized representation based on TD-DFT studies of similar quinoline systems. dergipark.org.tr

Intermolecular Interactions and Noncovalent Bonding Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify key interactions such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. scirp.org

For a related compound, methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), and H···C/C···H (10.3%) interactions. nih.gov This indicates that van der Waals forces and hydrogen bonding play a major role in stabilizing the crystal structure. nih.gov In the crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde, molecules are linked into centrosymmetric dimers by C—H···N hydrogen bonds. researchgate.net The structure is further stabilized by C—H···π and π–π stacking interactions. researchgate.net Such analyses are crucial for understanding the solid-state properties of the material and for crystal engineering.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chloroquinoline Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 34.2 |

| H···O/O···H | 19.9 |

| H···Cl/Cl···H | 12.8 |

| H···C/C···H | 10.3 |

| C···C | 9.7 |

Note: Data from a study on methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. nih.gov

Photophysical Property Modeling (e.g., Intramolecular Charge Transfer, Fluorophore Design for analogues)

The quinoline scaffold serves as an excellent electron-acceptor unit in the design of fluorophores exhibiting intramolecular charge transfer (ICT). mdpi.comresearchgate.net In donor-π-acceptor (D-π-A) systems, photoexcitation can lead to a transfer of electron density from the donor part of the molecule to the acceptor part, resulting in a large change in the dipole moment of the excited state. This ICT process is often sensitive to the polarity of the solvent. mdpi.com

Computational modeling plays a key role in designing novel fluorophores based on the quinoline structure. By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to predict the direction and efficiency of charge transfer. For example, in some 4,6,8-triarylquinoline-3-carbaldehyde derivatives, the HOMO is localized on a styrene-based donor ring, while the LUMO is on the quinoline acceptor moiety, confirming the ICT character of the electronic transition. mdpi.com This predictive capability allows for the rational design of analogues with tailored photophysical properties, such as enhanced fluorescence quantum yields or emission in the near-infrared (NIR) region, by modifying the donor and acceptor strengths or extending the π-conjugated system. rsc.org

Impact of Substituents on Electronic and Reactive Properties (e.g., Chlorine Substitution)

Substituents on the quinoline ring system have a profound impact on the molecule's electronic structure, reactivity, and physical properties. Computational studies allow for a systematic investigation of these effects.

The chlorine atom at the 4-position and the methyl group at the 6-position of this compound significantly influence its properties. The chlorine atom is an electron-withdrawing group through induction but can be a weak π-donor through resonance. Its presence can affect the electrophilicity and nucleophilicity of different sites on the quinoline ring. A computational study on 6-chloroquinoline confirmed that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr Such analyses often involve calculating molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, as well as Fukui functions to predict sites susceptible to nucleophilic or electrophilic attack. nih.gov The methyl group, being a weak electron-donating group, can also modulate the electronic properties of the aromatic system. Understanding these substituent effects is critical for predicting the reactivity of the molecule in chemical synthesis and for tuning its electronic properties for specific applications.

Role As a Versatile Synthetic Building Block in Organic Chemistry

Modular Design Strategies for Diverse Chemical Libraries

The structure of 4-chloro-6-methylquinoline-3-carbaldehyde is well-suited for modular design strategies, enabling the efficient construction of diverse chemical libraries. Its participation in multicomponent reactions (MCRs) is a key aspect of this utility. MCRs, where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. By systematically varying the components reacting with the this compound scaffold, chemists can generate large collections of related but structurally distinct compounds.

For example, it serves as a key precursor in the synthesis of various fused heterocyclic systems. Through reactions like condensation followed by intramolecular cyclization, a multitude of scaffolds can be accessed. This modular approach is fundamental to combinatorial chemistry and the generation of libraries essential for drug discovery and materials science research. The ability to introduce diversity at multiple points of the molecule—by reacting different nucleophiles at the aldehyde group and the chloro-substituted position—underscores its role as a cornerstone for building chemical libraries with a wide range of functionalities and potential applications.

Precursor to Biologically Active Compounds

A significant application of this compound is its role as a precursor in the synthesis of compounds with notable biological activities. The quinoline (B57606) core itself is a well-known pharmacophore present in numerous therapeutic agents. researchgate.netrsc.org By using this carbaldehyde as a starting material, researchers have developed a variety of derivatives exhibiting a broad spectrum of pharmacological properties.

One prominent class of compounds synthesized from this precursor are pyrazolo[3,4-b]quinolines . These fused heterocycles are recognized for a range of biological effects, including antiviral and antitumor activities. ijartet.com The synthesis typically involves condensation of the carbaldehyde with a hydrazine (B178648) derivative, followed by cyclization. rsc.orgijartet.com For instance, 2-chloro-3-formyl quinolines react with p-methylphenylhydrazine hydrochloride to yield p-methylphenylpyrazolo[3,4-b]quinolines, which have been screened for their antibacterial properties. ijartet.com

Another important class of biologically active molecules derived from this building block are pyrimido[4,5-b]quinolines . These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. nih.govunar.ac.id The synthesis often involves a one-pot, three-component reaction between an aromatic aldehyde (like this compound), dimedone, and an amino-uracil derivative. nih.gov

The versatility of this compound as a synthon has also been demonstrated in the creation of other biologically relevant molecules, such as quinolinyl-azetidin-2-ones, which have shown diuretic activity. rsc.org

Table 1: Biologically Active Compounds Derived from this compound

| Compound Class | Synthetic Approach | Reported Biological Activities | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]quinolines | Condensation with hydrazines followed by cyclization | Antiviral, Antitumor, Antibacterial | rsc.orgijartet.com |

| Pyrimido[4,5-b]quinolines | Multicomponent reaction with dimedone and aminopyrimidines | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | nih.govunar.ac.id |

| Pyrazolo[4,3-c]quinolines | Reaction with hydrazine derivatives | Anti-inflammatory | |

| Quinolinyl-azetidinones | Cycloaddition of Schiff bases with chloroacetyl chloride | Diuretic | rsc.org |

Development of Novel Heterocyclic Systems

The unique reactivity of this compound makes it an excellent starting material for the development of novel and complex heterocyclic systems. Organic chemists have exploited its functional groups to construct a variety of fused and binary ring systems through intramolecular and intermolecular cyclizations. researchgate.net

Key examples of novel heterocyclic systems synthesized using this building block include:

Pyrimido[4,5-b]quinolines: These are often synthesized via multicomponent reactions, for example, by reacting the carbaldehyde with dimedone and 6-amino-1,3-dimethyluracil. nih.govnih.gov This approach allows for the efficient, one-pot construction of the tricyclic pyrimidoquinoline core. nih.gov

Pyrazolo[3,4-b]quinolines: These are typically formed through the condensation of the aldehyde with hydrazines to form a hydrazone, which then undergoes intramolecular cyclization. rsc.org For example, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenyl hydrazine yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org

Benzo nih.govunar.ac.idnih.govresearchgate.netoxazepino[7,6-b]quinolines: These complex, multi-ring systems can be synthesized through Ugi four-component reactions (Ugi-4CR), demonstrating the aldehyde's utility in advanced multicomponent strategies. rsc.org

Chromeno[3,4-c]quinolines: These structures can be synthesized by reacting 4-chloroquinoline-3-carbaldehydes with aniline (B41778) derivatives, leading to an imine intermediate that cyclizes to form the final product. mdpi.com

The development of these systems relies on the predictable reactivity of the aldehyde and the chloro group, allowing for rational design and synthesis of new molecular architectures. mdpi.com

Scaffold Engineering for Enhanced Properties

This compound serves as a foundational scaffold that can be systematically modified to engineer molecules with enhanced or specific properties. This "scaffold engineering" approach is particularly evident in the development of materials with tailored photophysical characteristics. nih.gov

A notable example is the use of its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By reacting a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, with various arylboronic acids, researchers have synthesized 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This method allows for the precise installation of different aryl groups onto the quinoline core.

These resulting polyarylquinoline structures function as donor-π-acceptor systems, where the electron-deficient quinoline-3-carbaldehyde framework acts as the acceptor. nih.gov By changing the aryl substituents (the donors), the electronic and, consequently, the photophysical properties of the molecule can be fine-tuned. This engineering of the molecular scaffold leads to compounds with potential applications as emitting chromophores in optoelectronic materials. nih.gov The ability to modify the core structure through such cross-coupling reactions is a powerful tool for creating functional molecules with desired optical and electronic properties. nih.gov The almost planar nature of the 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) fused-ring system provides a rigid backbone for such modifications. nih.govresearchgate.net

Integration in Fluorescent Probe Design

The inherent fluorescence of the quinoline ring system, combined with the reactive handles on this compound, makes it a valuable component in the design of fluorescent probes. biosynth.com Its derivatives have been investigated for their fluorescence properties and their potential use as emitting chromophores.

The donor-acceptor systems created through scaffold engineering, as described in the previous section, are a prime example of this application. The 4,6,8-triarylquinoline-3-carbaldehyde derivatives exhibit interesting absorption and fluorescence characteristics, with absorption wavelengths in the ultraviolet region. The fluorescence properties of these molecules can be modulated by the nature of the aryl substituents and the polarity of the solvent, making them candidates for environmentally sensitive fluorescent probes. nih.gov